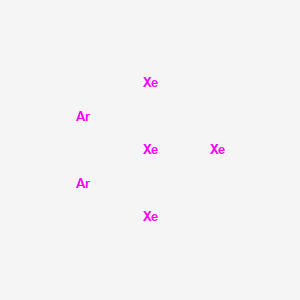

Argon;xenon

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Argon and xenon are noble gases that belong to Group 18 of the periodic table. These elements are known for their chemical inertness due to their complete valence electron shells. under specific conditions, they can form compounds. The compound “Argon;xenon” (ArXe) is a unique example of a noble gas compound, showcasing the intriguing chemistry of these otherwise inert elements .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of argon and xenon compounds typically involves the use of extreme conditions, such as high pressures and low temperatures. One common method is the formation of gas hydrates, where noble gases are trapped within the crystal lattice of water . Another method involves the use of ultraviolet light to induce reactions between xenon and fluorine, forming xenon fluorides, which can then react with argon under specific conditions .

Industrial Production Methods: Industrial production of argon and xenon involves the fractional distillation of liquid air. This process separates the different components of air based on their boiling points. Argon is separated at 87.3 K, while xenon is obtained as a byproduct of the separation of air into oxygen and nitrogen .

化学反応の分析

Types of Reactions: Argon and xenon compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Xenon, in particular, forms a variety of compounds with fluorine and oxygen .

Common Reagents and Conditions: Common reagents for reactions involving xenon include fluorine and oxygen. These reactions often require catalysts and specific conditions, such as ultraviolet light or high temperatures .

Major Products: The major products of reactions involving xenon include xenon fluorides (XeF2, XeF4, XeF6) and xenon oxides (XeO3, XeO4). These compounds are often used as intermediates in further chemical reactions .

科学的研究の応用

Chemistry: In chemistry, argon and xenon compounds are used to study the reactivity of noble gases and to explore new chemical bonding theories .

Biology and Medicine: Xenon has applications in medical imaging and anesthesia due to its inertness and low toxicity. It is used in magnetic resonance imaging (MRI) and as a general anesthetic .

Industry: In industry, xenon is used in lighting, such as flash lamps and arc lamps, and in satellite propulsion systems. Argon is used in welding and as a protective atmosphere for growing silicon and germanium crystals .

作用機序

The mechanism of action of argon and xenon compounds involves their interaction with specific molecular targets. For example, xenon acts as an anesthetic by inhibiting the N-methyl-D-aspartate (NMDA) receptor, which plays a role in pain transmission and neuroprotection . Argon, on the other hand, has been shown to have neuroprotective and organoprotective properties, although the exact mechanisms are still under investigation .

類似化合物との比較

Similar Compounds: Similar compounds to argon and xenon include other noble gas compounds, such as krypton and radon compounds. These compounds also exhibit unique chemical properties due to their inertness .

Uniqueness: The uniqueness of argon and xenon compounds lies in their ability to form stable compounds despite their inert nature. This challenges the traditional understanding of noble gases and opens up new possibilities for chemical research .

Conclusion

The compound “Argon;xenon” (ArXe) represents a fascinating area of study in the field of noble gas chemistry. Its unique properties and applications in various fields highlight the potential of these inert elements to form stable compounds under specific conditions. Further research into the mechanisms and applications of argon and xenon compounds will continue to expand our understanding of these intriguing elements.

特性

CAS番号 |

869111-71-7 |

|---|---|

分子式 |

Ar2Xe4 |

分子量 |

604.9 g/mol |

IUPAC名 |

argon;xenon |

InChI |

InChI=1S/2Ar.4Xe |

InChIキー |

BLLMGZARCLWXBY-UHFFFAOYSA-N |

正規SMILES |

[Ar].[Ar].[Xe].[Xe].[Xe].[Xe] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)

![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)

![3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14179022.png)

![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)

![(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine](/img/structure/B14179063.png)

![(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14179064.png)

![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)